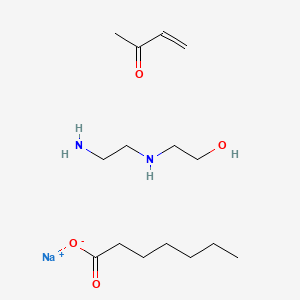
(1S,2S,6R)-2-Diphenylphosphinyl-6-(4',5'-difluoro-2'-phenoxy)cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,6R)-2-Diphenylphosphinyl-6-(4’,5’-difluoro-2’-phenoxy)cyclohexanol is a complex organic compound that features a cyclohexanol core substituted with diphenylphosphinyl and difluoro-phenoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,6R)-2-Diphenylphosphinyl-6-(4’,5’-difluoro-2’-phenoxy)cyclohexanol typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the cyclohexanol core: This can be achieved through cyclization reactions or by modifying existing cyclohexanol derivatives.
Introduction of the diphenylphosphinyl group: This step often involves the use of diphenylphosphine and an oxidizing agent to form the phosphinyl group.
Attachment of the difluoro-phenoxy group: This can be done through nucleophilic substitution reactions using appropriate fluorinated phenol derivatives.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to maximize efficiency.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S,6R)-2-Diphenylphosphinyl-6-(4’,5’-difluoro-2’-phenoxy)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The phosphinyl group can be further oxidized to form phosphine oxides.
Reduction: The compound can be reduced to modify the cyclohexanol core or the phosphinyl group.
Substitution: The difluoro-phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phosphine oxides, while substitution could introduce new functional groups onto the cyclohexanol core.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (1S,2S,6R)-2-Diphenylphosphinyl-6-(4’,5’-difluoro-2’-phenoxy)cyclohexanol can be used as a building block for more complex molecules
Biology and Medicine
This compound may have potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets could be explored for therapeutic purposes, such as enzyme inhibition or receptor modulation.
Industry
In material science, the compound’s unique properties could be utilized in the development of new materials with specific characteristics, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism by which (1S,2S,6R)-2-Diphenylphosphinyl-6-(4’,5’-difluoro-2’-phenoxy)cyclohexanol exerts its effects would depend on its specific application. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor Modulation: It could interact with cell surface receptors, altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S,6R)-2-Diphenylphosphinyl-6-phenoxycyclohexanol: Lacks the difluoro groups, which might affect its reactivity and biological activity.
(1S,2S,6R)-2-Diphenylphosphinyl-6-(4’-fluoro-2’-phenoxy)cyclohexanol: Contains only one fluorine atom, potentially altering its chemical properties.
Uniqueness
The presence of both diphenylphosphinyl and difluoro-phenoxy groups in (1S,2S,6R)-2-Diphenylphosphinyl-6-(4’,5’-difluoro-2’-phenoxy)cyclohexanol makes it unique. These groups can significantly influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C24H23F2O4P |
|---|---|
Peso molecular |
444.4 g/mol |
Nombre IUPAC |
2-[(1R,2S,3S)-3-diphenylphosphoryl-2-hydroxycyclohexyl]oxy-4,5-difluorophenol |
InChI |
InChI=1S/C24H23F2O4P/c25-18-14-20(27)22(15-19(18)26)30-21-12-7-13-23(24(21)28)31(29,16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11,14-15,21,23-24,27-28H,7,12-13H2/t21-,23+,24+/m1/s1 |
Clave InChI |
ASQRBMNTQJSSAA-NHTMILBNSA-N |
SMILES isomérico |
C1C[C@H]([C@@H]([C@H](C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)O)OC4=CC(=C(C=C4O)F)F |
SMILES canónico |
C1CC(C(C(C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)O)OC4=CC(=C(C=C4O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


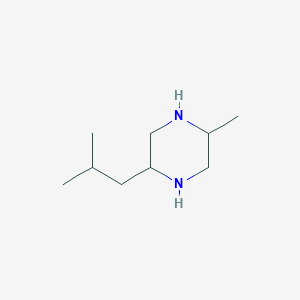
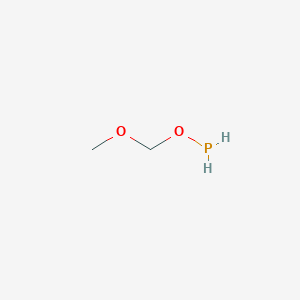
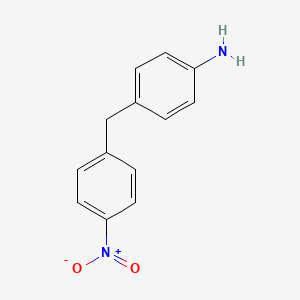

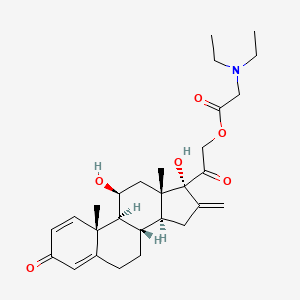


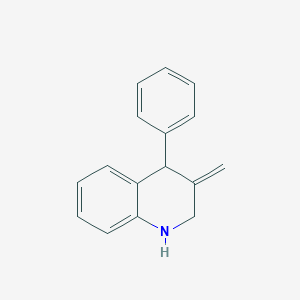
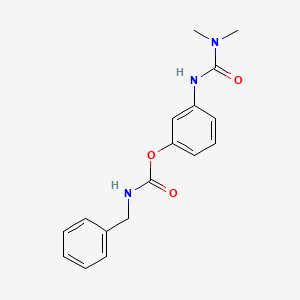
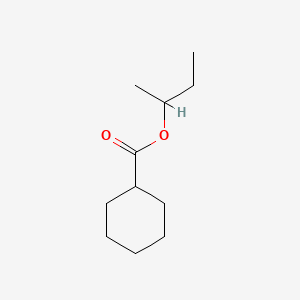
![2,4-diphenyl-6-[(E)-2-phenylethenyl]pyrylium;tetrafluoroborate](/img/structure/B13786323.png)
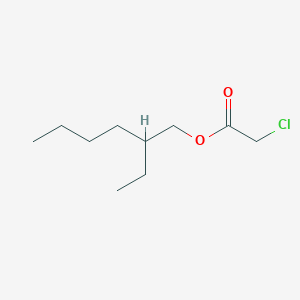
![Ethyl 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4-methylpentanoate](/img/structure/B13786347.png)
